molecular formula C8H5BrF2O B029710 2-Bromo-2',4'-difluoroacetophenone CAS No. 102429-07-2

2-Bromo-2',4'-difluoroacetophenone

Cat. No.: B029710
CAS No.: 102429-07-2
M. Wt: 235.02 g/mol
InChI Key: CSGDTHXBRAAOHV-UHFFFAOYSA-N
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Description

2-Bromo-2’,4’-difluoroacetophenone is an organic compound with the molecular formula C₈H₅BrF₂O. It is a fluorinated building block used in various chemical syntheses. The compound is characterized by the presence of bromine and fluorine atoms attached to an acetophenone core, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2’,4’-difluoroacetophenone can be synthesized by reacting 2-bromo-1,3-difluorobenzene with acetic anhydride in an ether solution . The reaction typically requires a catalyst and controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 2-Bromo-2’,4’-difluoroacetophenone involves large-scale reactions using similar reagents and conditions. The process is optimized for efficiency, cost-effectiveness, and safety, adhering to stringent regulatory standards .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2’,4’-difluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohols.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

2-Bromo-2’,4’-difluoroacetophenone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-2’,4’-difluoroacetophenone involves its reactivity due to the presence of bromine and fluorine atoms. These atoms influence the electronic properties of the molecule, making it a versatile intermediate in various chemical reactions. The compound can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-2’,4’-difluoroacetophenone is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties make it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-bromo-1-(2,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGDTHXBRAAOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378933
Record name 2-Bromo-2',4'-difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102429-07-2
Record name 2-Bromo-2',4'-difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Brom-2',4'-difluoracetophenon
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1,3-Difluorobenzene (100.0 g, 877 mmol) was added to a solution of bromoacetyl bromide (177.0 g, 870 mmol) and aluminum chloride (118.6 g, 890 mmol) in DCM (50 mL) at about 10-15° C. The reaction was then mixed at about 32° C. for about 2 h and then cooled and then added to 3N HCl (650 mL) at about 5-11° C. The solution was warmed to ambient temperature and the product was extracted with pentane (400 mL). The pentane was washed with pH 7 NaCl buffer, concentrated and filtered to afford the title compound (190.1 g, 91%). 1H NMR (DMSO-d6) δ 8.01 (m, 1 H), 7.46 (m, 1 H), 7.27 (m, 1 H), 4.82 (s, 2 H).
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100 g
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177 g
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118.6 g
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50 mL
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650 mL
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Yield
91%

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